(R)-3-Hydroxytetradecanoic acid

Descripción

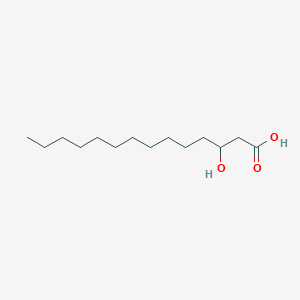

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxytetradecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRNZOYKSNPPBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941380 |

Source

|

| Record name | 3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1961-72-4 |

Source

|

| Record name | (±)-3-Hydroxytetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxymyristic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYMYRISTIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8S7F2JJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-3-Hydroxytetradecanoic Acid: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a C14 hydroxy fatty acid that plays a crucial role in the structure and function of the outer membrane of Gram-negative bacteria. It is a primary and often the most abundant fatty acid component of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), which is a major endotoxin.[1][2][3] The unique "(R)" stereochemistry of this fatty acid is critical for the biological activity of LPS, specifically its ability to trigger a potent innate immune response in mammals through the Toll-like receptor 4 (TLR4) signaling pathway.[4][5] This technical guide provides an in-depth overview of the natural sources, abundance, and biological context of this compound, along with relevant experimental protocols.

Natural Sources and Abundance

The predominant natural source of this compound is the lipid A component of lipopolysaccharides found in the outer membrane of most Gram-negative bacteria.[1][4][5] In this context, it is an essential structural element that contributes to the integrity of the bacterial outer membrane and is responsible for much of the endotoxic activity of LPS.[2][6] While it is most famously associated with Gram-negative bacteria, some studies have also identified its production by other bacteria, such as certain species of Lactobacillus.

(R)-3-hydroxy fatty acids, with this compound being a frequent representative, are typically amide-bound to the glucosamine (B1671600) disaccharide core of lipid A.[3] The exact abundance and composition of fatty acids in lipid A can vary between different bacterial species and even strains, and can be influenced by growth conditions.[2]

Quantitative Data on Abundance

The following table summarizes the abundance of 3-hydroxytetradecanoic acid in selected bacterial species.

| Bacterial Species | Source/Component | Abundance/Concentration | Reference Method |

| Desulfovibrio desulfuricans | Endotoxin (Lipid A) | Predominant fatty acid | Gas Chromatography/Mass Spectrometry (GC/MS)[3] |

| Lactobacillus plantarum MiLAB 14 | Culture Supernatant | ~1.5 µg/mL (after 24h growth) | Gas Chromatography/Mass Spectrometry (GC/MS) |

| Escherichia coli | Lipid A | Major fatty acid component | N/A[7] |

| Pseudomonas putida | Polyhydroxyalkanoates (PHAs) | Monomer unit from fatty acid metabolism | N/A[8] |

Biological Significance and Signaling Pathways

This compound is not merely a structural molecule; it is a potent bioactive compound primarily through its role in lipid A. The lipid A moiety is the principal pathogen-associated molecular pattern (PAMP) responsible for the endotoxic effects of LPS.

TLR4 Signaling Pathway Activation

In mammals, lipid A is recognized by a receptor complex consisting of Toll-like receptor 4 (TLR4), myeloid differentiation factor 2 (MD-2), and CD14.[5] The acyl chains of lipid A, including this compound, bind to a hydrophobic pocket in MD-2, inducing a conformational change that leads to the dimerization of the TLR4-MD-2 complex. This dimerization initiates a downstream signaling cascade, culminating in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxytetradecanoic acid (HMDB0061656) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. The Chemical Composition of Endotoxin Isolated from Intestinal Strain of Desulfovibrio desulfuricans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LIPID MAPS [lipidmaps.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Bacterial endotoxin: molecular relationships of structure to activity and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of (R)-3-Hydroxytetradecanoic Acid in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a crucial chiral molecule that serves as a fundamental building block in the biosynthesis of Lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria. The unique structure and essential role of this compound in bacterial viability make its biosynthetic pathway a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug discovery efforts.

The Core Biosynthesis Pathway

The synthesis of this compound is intricately linked to two primary metabolic pathways in bacteria: the fatty acid biosynthesis (FASII) pathway and the Lipid A biosynthesis pathway. The FASII pathway is responsible for producing the acyl chain, which is then transferred to a sugar backbone in the initial steps of Lipid A formation.

Fatty Acid Biosynthesis (FASII) Pathway: Generation of the Acyl Chain

The initial steps of fatty acid synthesis provide the (R)-3-hydroxyacyl-acyl carrier protein (ACP) precursor. The key enzyme in this specific transformation is 3-oxoacyl-ACP reductase (FabG) . FabG catalyzes the NADPH-dependent reduction of a 3-oxoacyl-ACP to a (R)-3-hydroxyacyl-ACP.

Lipid A Biosynthesis Pathway: Incorporation of the Acyl Chain

The cytoplasmic phase of Lipid A biosynthesis involves a series of enzymatic reactions that build the core structure incorporating this compound. The key enzymes in this process are LpxA, LpxC, and LpxD.

-

LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme initiates the pathway by transferring a (R)-3-hydroxymyristoyl group from (R)-3-hydroxymyristoyl-ACP to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).

-

LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase): LpxC catalyzes the deacetylation of the product of the LpxA reaction. This is the committed and irreversible step in Lipid A biosynthesis, making LpxC a prime target for antibiotic development.

-

LpxD (UDP-3-O-(R-3-hydroxymyristoyl)glucosamine N-acyltransferase): LpxD adds a second (R)-3-hydroxymyristoyl chain, this time to the amino group of the glucosamine, forming UDP-2,3-diacylglucosamine.

The following diagram illustrates the core biosynthetic pathway leading to the formation of the di-acylated precursor of Lipid A.

Caption: Biosynthesis of the di-acylated Lipid A precursor.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the core biosynthesis of this compound and its incorporation into the Lipid A precursor.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |

| LpxD | E. coli | UDP-3-O-((3R)-hydroxytetradecanoyl)-α-D-glucosamine | 2.5 | 23 | - | [1] |

| (3R)-3-hydroxytetradecanoyl-ACP | 3.2 | [1] | ||||

| FabG | E. coli | Acetoacetyl-ACP | - | - | - | |

| (mutant Y151F) | NADPH | 147.7 | - | - | [2] | |

| (mutant K155A) | NADPH | 166.5 | - | - | [2] |

Table 2: Inhibition Constants for LpxC

| Inhibitor | Organism | Ki (nM) | IC50 (nM) | Reference |

| CHIR-090 | E. coli | 5 | - | [3] |

| A. aeolicus | 1.0 - 1.7 | - | [4] | |

| BB-78485 | E. coli | - | 160 ± 70 | [5] |

| L-161,240 | E. coli | 50 | 440 ± 10 | [3][5] |

| TU-514 | A. aeolicus | 1 | - | [3] |

| E. coli | 650 | - | [3] | |

| (S)-13a | P. aeruginosa | 150 | - | [6] |

Table 3: Cellular Concentration of Key Precursors in E. coli

| Metabolite | Concentration (µM) | Growth Condition | Reference |

| UDP-N-acetylglucosamine | ~100 | Exponential phase | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

General Experimental Workflow

The characterization of the enzymes in this pathway typically follows a structured workflow, from gene cloning and protein expression to detailed kinetic analysis.

Caption: A typical experimental workflow for enzyme characterization.

Protocol for In Vitro LpxC Deacetylase Assay

This protocol is adapted from a commonly used method to measure the activity of LpxC.

Materials:

-

Purified LpxC enzyme

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

-

Assay buffer: 40 mM MES, pH 6.0

-

0.02% Brij 35

-

80 µM Dithiothreitol (DTT)

-

Dimethyl sulfoxide (B87167) (DMSO) for inhibitor compounds

-

96-well black microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing 40 mM MES buffer (pH 6.0), 0.02% Brij 35, and 80 µM DTT.

-

Add the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, to a final concentration of 25 µM.

-

For inhibitor studies, add the desired concentration of the inhibitor dissolved in DMSO. The final DMSO concentration in the reaction should be kept constant (e.g., 2% v/v).

-

Initiate the reaction by adding purified LpxC enzyme to a final concentration of approximately 1.5 nM (50 ng/ml).

-

The total reaction volume in each well of the 96-well plate should be 100 µL.

-

The enzymatic reaction leads to the release of a free thiol group from the subsequent reaction product, which can be detected using a thiol-reactive fluorescent probe. Alternatively, the product can be quantified by HPLC or mass spectrometry.

-

Monitor the reaction progress by measuring the change in fluorescence or by quenching the reaction at different time points for chromatographic analysis.

-

Calculate the initial reaction rates from the linear portion of the progress curves. For inhibition studies, determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Protocol for Spectrophotometric FabG Reductase Assay

This protocol allows for the continuous monitoring of FabG activity by measuring the oxidation of NADPH.

Materials:

-

Purified FabG enzyme

-

Substrate: Acetoacetyl-CoA or Acetoacetyl-ACP

-

NADPH

-

Assay buffer: 0.1 M sodium phosphate (B84403), pH 7.4

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette with a final volume of 300 µL.

-

The mixture should contain 0.1 M sodium phosphate buffer (pH 7.4), 0.2 mM NADPH, and 0.5 mM of the substrate (acetoacetyl-CoA).

-

Initiate the reaction by adding approximately 10 µg of purified FabG enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6220 M-1cm-1).

-

Record the absorbance change over time and calculate the initial reaction rate from the linear phase of the reaction.

-

Kinetic parameters such as Km for NADPH can be determined by varying its concentration while keeping the acyl-ACP substrate concentration saturating.[2]

Synthesis and Purification of (R)-3-hydroxymyristoyl-ACP

The acyl-ACP substrate is essential for the LpxA and LpxD assays and can be synthesized enzymatically.

Materials:

-

Holo-acyl carrier protein (holo-ACP), overexpressed and purified from E. coli.

-

Acyl-ACP synthetase (AasS)

-

(R)-3-hydroxymyristic acid

-

ATP

-

MgCl2

-

Tris buffer, pH 7.5

-

Triton X-100

-

TCEP (tris(2-carboxyethyl)phosphine)

Procedure:

-

Set up the acylation reaction in a final volume of 10 mL containing 100 mM Tris buffer (pH 7.5), 40 µM reduced holo-ACP, 5 mM ATP, 5 mM MgCl2, 100 µM TCEP, 0.01% Triton X-100, 100 µg of AasS, and 150 µM (R)-3-hydroxymyristic acid.[5]

-

Incubate the reaction mixture to allow for the enzymatic transfer of the fatty acid to the ACP.

-

The resulting (R)-3-hydroxymyristoyl-ACP can be purified from the reaction mixture using chromatographic techniques such as anion exchange or size exclusion chromatography.

-

The purity and concentration of the synthesized acyl-ACP should be verified using methods like urea-PAGE and mass spectrometry.

Conclusion

The biosynthesis of this compound is a well-defined and essential pathway in Gram-negative bacteria, making it an attractive area for the development of novel therapeutics. The enzymes FabG, LpxA, LpxC, and LpxD are critical players in this process, and a thorough understanding of their function, kinetics, and inhibition is paramount for successful drug discovery campaigns. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate this vital bacterial pathway. The continued exploration of these enzymes and the development of potent and specific inhibitors hold significant promise for addressing the growing challenge of antibiotic resistance.

References

- 1. uniprot.org [uniprot.org]

- 2. Workflow for characterization of enzymes under different reaction conditions [fairdomhub.org]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. A high-throughput-compatible fluorescence anisotropy-based assay for competitive inhibitors of Escherichia coli UDP-N-acetylglucosamine acyltransferase (LpxA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pool levels of UDP N-acetylglucosamine and UDP N-acetylglucosamine-enolpyruvate in Escherichia coli and correlation with peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and stereochemistry of (R)-3-hydroxytetradecanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a C14 saturated fatty acid with a hydroxyl group at the beta position. This molecule plays a crucial role as an intermediate in fatty acid biosynthesis.[1][2][3] It is of significant interest to researchers due to its integral role as a primary acyl chain component of lipid A, the bioactive center of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The specific stereochemistry of the (R)-enantiomer is critical for the biological activity of lipid A, which is a potent activator of the innate immune system. This guide provides an in-depth overview of the chemical structure, stereochemistry, physicochemical properties, synthesis, and biological significance of this compound.

Chemical Structure and Stereochemistry

This compound is a chiral molecule with the chemical formula C₁₄H₂₈O₃.[1] Its structure consists of a 14-carbon aliphatic chain with a carboxylic acid group at one end and a hydroxyl group at the C-3 position. The stereocenter at the C-3 carbon has an (R) configuration, which is essential for its biological function, particularly in the context of lipid A. The IUPAC name for this compound is (3R)-3-hydroxytetradecanoic acid.[1]

Molecular Structure:

-

Chemical Formula: C₁₄H₂₈O₃[1]

-

IUPAC Name: (3R)-3-hydroxytetradecanoic acid[1]

-

Synonyms: (R)-3-Hydroxymyristic acid, β-Hydroxymyristic acid[1]

-

Chirality: The molecule possesses a single chiral center at the C-3 position with an absolute configuration of (R). This stereospecificity is crucial for its recognition by enzymes and receptors in biological systems.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 244.37 g/mol | [1] |

| Melting Point | 71-72 °C | |

| Boiling Point | 376.9 ± 25.0 °C at 760 mmHg | |

| Water Solubility | 0.03 g/L (predicted) | [4] |

| logP | 4.14 (predicted) | [4] |

| pKa (Strongest Acidic) | 4.67 (predicted) | [4] |

Experimental Protocols

Enantioselective Synthesis of this compound via Enzymatic Resolution

This protocol describes the synthesis of this compound through the enantioselective hydrolysis of racemic methyl 3-hydroxytetradecanoate (B1260086) using porcine pancreas lipase (B570770).

Materials:

-

Racemic methyl 3-hydroxytetradecanoate

-

Porcine pancreas lipase (PPL)

-

Phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH) solution (2 M)

-

Hydrochloric acid (HCl) solution (2 M)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Enzymatic Hydrolysis:

-

Suspend racemic methyl 3-hydroxytetradecanoate in 0.1 M phosphate buffer (pH 7.0).

-

Add porcine pancreas lipase to the mixture. The optimal substrate-to-enzyme ratio should be determined empirically but can be initiated at a 10:1 (w/w) ratio.

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., 37 °C) to ensure proper mixing and enzyme activity.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the extent of hydrolysis. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the produced acid.

-

-

Extraction and Separation:

-

Once the desired conversion is reached, acidify the reaction mixture to pH 2 with 2 M HCl.

-

Extract the mixture with diethyl ether (3 x volume of the aqueous phase).

-

Separate the organic and aqueous layers. The organic layer contains the unreacted (S)-methyl 3-hydroxytetradecanoate and the product this compound.

-

To separate the acid from the ester, extract the combined organic layers with a 0.5 M NaOH solution. The this compound will move to the aqueous basic layer as its sodium salt.

-

Acidify the aqueous layer containing the sodium salt of this compound back to pH 2 with 2 M HCl.

-

Extract the acidified aqueous layer with diethyl ether.

-

Dry the organic layer containing the final product over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

-

Purification:

-

The crude this compound can be further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to yield the pure product.

-

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of 3-hydroxy fatty acids, which can be specifically applied to this compound.

Materials:

-

Sample containing this compound

-

Internal standard (e.g., deuterated 3-hydroxytetradecanoic acid)

-

Methanol

-

Acetyl chloride

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Derivatization (Formation of Fatty Acid Methyl Esters - FAMEs):

-

To the sample containing the fatty acid, add a known amount of the internal standard.

-

Add a solution of acetyl chloride in methanol (e.g., 1:10 v/v) to the sample.

-

Heat the mixture at 80-100 °C for 1-2 hours to convert the carboxylic acid to its methyl ester.

-

After cooling, add water and extract the FAMEs with hexane.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

-

Silylation:

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Add BSTFA with 1% TMCS and heat at 60-80 °C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. This step increases the volatility and thermal stability of the analyte.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500

-

-

Identify the peak corresponding to the TMS-derivatized methyl ester of this compound based on its retention time and mass spectrum. Quantify the analyte by comparing its peak area to that of the internal standard.

-

Biological Significance and Signaling Pathways

This compound is a fundamental building block of lipid A, the hydrophobic anchor of LPS. Lipid A is recognized by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2 on the surface of immune cells, such as macrophages and dendritic cells. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the innate immune response.

Lipid A Biosynthesis Pathway

This compound is synthesized and incorporated into the lipid A backbone through a series of enzymatic steps. The diagram below illustrates a simplified workflow of its incorporation.

Caption: Simplified workflow of this compound incorporation into Lipid A.

TLR4 Signaling Pathway Activation by Lipid A

The binding of lipid A to the TLR4/MD-2 complex initiates a downstream signaling cascade involving two major adaptor proteins: MyD88 and TRIF. This leads to the activation of transcription factors NF-κB and IRF3, culminating in the expression of inflammatory genes.

References

The Discovery and Foundational Characterization of (R)-3-Hydroxytetradecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid, also known as (R)-β-hydroxymyristic acid, is a C14 hydroxy fatty acid of significant biological importance. Its discovery and initial characterization are intrinsically linked to the pioneering research on the structure of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. This technical guide provides an in-depth overview of the discovery, initial characterization, and biological significance of this molecule, with a focus on the foundational experimental work.

Discovery: Unraveling the Structure of Lipid A

The discovery of this compound was not a singular event but rather a key finding in the decades-long endeavor to elucidate the chemical structure of lipid A, the endotoxic principle of LPS. In the mid-20th century, the laboratories of Otto Westphal, Otto Lüderitz, and Ernst T. Rietschel were at the forefront of this research. Their work in the late 1960s and early 1970s, primarily on Salmonella species, led to the understanding that lipid A is a phosphoglycolipid.[1][2]

Through meticulous chemical degradation and analysis, they established that lipid A consists of a glucosamine (B1671600) disaccharide backbone acylated with several fatty acids. Among these, a 3-hydroxy fatty acid with 14 carbon atoms was consistently identified as a core component.[1][3] Subsequent studies confirmed the stereochemistry of this fatty acid to be the (R)-enantiomer. This discovery was crucial in understanding the unique architecture of lipid A and its potent biological activities.

Initial Characterization: Establishing the Molecular Identity

The initial characterization of this compound involved a combination of chemical and physical methods to determine its structure, stereochemistry, and properties.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈O₃ | [4] |

| Molecular Weight | 244.37 g/mol | [4] |

| Melting Point | 78-80 °C | [5] |

| Physical Description | Solid | [4] |

Experimental Protocols

The foundational characterization of this compound relied on a series of well-defined experimental procedures.

Isolation and Purification of Lipid A

Objective: To isolate the lipid A moiety from the lipopolysaccharide of Gram-negative bacteria.

Protocol:

-

Extraction of Lipopolysaccharide (LPS): LPS was typically extracted from bacterial cultures using the hot phenol-water method.

-

Mild Acid Hydrolysis: The purified LPS was subjected to mild acid hydrolysis (e.g., with 1% acetic acid at 100°C) to cleave the ketosidic linkage between the core oligosaccharide and lipid A.

-

Separation of Lipid A: The insoluble lipid A precipitate was then separated from the water-soluble polysaccharide components by centrifugation.

-

Purification: The crude lipid A was further purified by solvent extractions and chromatographic techniques.

Analysis of Fatty Acid Composition

Objective: To identify and quantify the fatty acid constituents of lipid A.

Protocol:

-

Hydrolysis of Lipid A: The purified lipid A was subjected to strong acid hydrolysis (e.g., with 4 M HCl at 100°C) to cleave the ester and amide linkages, releasing the constituent fatty acids.

-

Esterification: The released fatty acids were converted to their methyl esters by treatment with a methylating agent (e.g., diazomethane (B1218177) or methanolic HCl).

-

Extraction: The fatty acid methyl esters (FAMEs) were extracted into an organic solvent (e.g., hexane (B92381) or chloroform).

-

Chromatographic Analysis: The FAMEs were then analyzed by gas-liquid chromatography (GLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the individual fatty acids based on their retention times and mass spectra compared to authentic standards.

Determination of Stereochemistry

Objective: To determine the absolute configuration of the 3-hydroxy fatty acids.

Protocol: The determination of the (R)-configuration of 3-hydroxytetradecanoic acid involved comparative analysis with synthetic standards of known stereochemistry using techniques such as gas chromatography of diastereomeric derivatives.

Biological Significance and Signaling Pathway

This compound is a crucial component of the lipid A moiety that is recognized by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2 on the surface of immune cells, such as macrophages and dendritic cells. This recognition event is the primary mechanism by which the innate immune system detects the presence of Gram-negative bacteria.

The acyl chains of lipid A, including this compound, play a critical role in binding to a hydrophobic pocket within MD-2. This binding induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the initiation of downstream intracellular signaling cascades.

TLR4 Signaling Pathway

The activation of TLR4 by lipid A triggers two main downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

Caption: TLR4 signaling initiated by Lipid A binding.

The MyD88-dependent pathway rapidly activates the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The TRIF-dependent pathway, which is initiated after endocytosis of the TLR4 complex, leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons.[6][7]

Conclusion

The discovery and initial characterization of this compound were pivotal achievements in the field of immunology and microbiology. This work not only unveiled a unique molecular component of the bacterial outer membrane but also laid the groundwork for understanding the molecular basis of endotoxicity and the innate immune response to Gram-negative bacteria. The detailed knowledge of its structure and function continues to inform the development of novel therapeutics, including vaccine adjuvants and sepsis treatments, that modulate the TLR4 signaling pathway. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing a detailed account of the foundational science behind this important molecule.

References

- 1. Biochemical studies on lipopolysaccharides of Salmonella R mutants. 6. Investigations on the structure of the lipid A component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nature, type of linkage, and absolute configuration of (hydroxy) fatty acids in lipopolysaccharides from Xanthomonas sinensis and related strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of lipid A and polysaccharide moieties of the lipopolysaccharides from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of [14,14,14-2H3] 12-hydroxytetradecanoic acid and [13,14-2H2] 11-hydroxytetradecanoic acid useful as tracers to study a (11E)-desaturation reaction in Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Enantioselective Synthesis of (R)-3-Hydroxytetradecanoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and emerging methodologies for the enantioselective synthesis of (R)-3-hydroxytetradecanoic acid, a crucial chiral building block in the synthesis of various biologically active molecules, including lipid A and its analogues. This document details three prominent synthetic strategies: biocatalytic kinetic resolution, asymmetric hydrogenation, and chiral pool synthesis from levoglucosenone (B1675106). Each section includes detailed experimental protocols, quantitative data for comparison, and workflow diagrams generated using Graphviz to illustrate the synthetic pathways.

Biocatalytic Kinetic Resolution via Enzymatic Hydrolysis

Biocatalytic kinetic resolution is a powerful technique that utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Porcine Pancreatic Lipase (PPL) is a widely used enzyme for the enantioselective hydrolysis of esters. In the case of 3-hydroxytetradecanoic acid, the racemic methyl ester is subjected to hydrolysis by PPL, which preferentially hydrolyzes the (R)-enantiomer to the corresponding carboxylic acid, leaving the (S)-enantiomer as the unreacted ester.

Quantitative Data

| Parameter | Value | Reference |

| Substrate | Racemic methyl 3-hydroxytetradecanoate (B1260086) | General knowledge on PPL-catalyzed hydrolysis |

| Enzyme | Porcine Pancreatic Lipase (PPL) | General knowledge on PPL-catalyzed hydrolysis |

| Enantiomeric Excess (e.e.) of (R)-acid | >99% | --INVALID-LINK-- |

| Conversion | ~50% (theoretical maximum for kinetic resolution) | General principle of kinetic resolution |

Experimental Protocol

Note: The following protocol is a general procedure based on the known application of PPL for the kinetic resolution of similar hydroxy esters. Optimization may be required for this specific substrate.

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve racemic methyl 3-hydroxytetradecanoate (1.0 eq) in a biphasic solvent system, such as a mixture of phosphate (B84403) buffer (pH 7.0) and an organic solvent like diisopropyl ether.

-

Enzyme Addition: Add crude Porcine Pancreatic Lipase (PPL) (typically 0.5-1.0 times the weight of the substrate) to the vigorously stirred reaction mixture.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C) and monitor the progress of the hydrolysis by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.

-

Work-up and Separation:

-

Filter the reaction mixture to remove the enzyme.

-

Separate the aqueous and organic layers.

-

Acidify the aqueous layer to pH 2-3 with dilute HCl and extract with an organic solvent (e.g., ethyl acetate) to isolate the this compound.

-

Wash the organic layer containing the unreacted (S)-methyl 3-hydroxytetradecanoate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the (R)-acid and (S)-ester separately by column chromatography on silica (B1680970) gel.

Workflow Diagram

Caption: Workflow for the biocatalytic kinetic resolution of racemic methyl 3-hydroxytetradecanoate using PPL.

Asymmetric Hydrogenation of a Prochiral Ketone

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral alcohols from prochiral ketones. The enantioface-differentiating hydrogenation of methyl 3-oxotetradecanoate using a chirally modified Raney Nickel catalyst provides a direct route to (R)-methyl 3-hydroxytetradecanoate, which can then be hydrolyzed to the desired acid. The most common chiral modifier for this transformation is (R,R)-tartaric acid in the presence of sodium bromide.

Quantitative Data

| Parameter | Value | Reference |

| Substrate | Methyl 3-oxotetradecanoate | --INVALID-LINK-- |

| Catalyst | (R,R)-Tartaric acid-NaBr-modified Raney Nickel | --INVALID-LINK-- |

| Enantiomeric Excess (e.e.) | ~85% (initial), can be enriched to >99% by recrystallization of the dicyclohexylammonium (B1228976) salt | --INVALID-LINK-- |

| Chemical Yield | Reasonable (not specified quantitatively in the abstract) | --INVALID-LINK-- |

Experimental Protocol

-

Catalyst Preparation ((R,R)-TA-NaBr-MRNi):

-

Digest a Raney Nickel-aluminum alloy with a 20% aqueous solution of NaOH.

-

Wash the resulting Raney Nickel catalyst thoroughly with deionized water until the washings are neutral.

-

To the activated Raney Nickel, add a 1% aqueous solution of (R,R)-tartaric acid.

-

Adjust the pH of the modifying solution to 3.2 with 1M NaOH.

-

After a set time, decant the solution and add a 1% aqueous solution of NaBr.

-

Wash the modified catalyst with deionized water and then with methanol.

-

-

Asymmetric Hydrogenation:

-

In a high-pressure autoclave, place the freshly prepared (R,R)-TA-NaBr-MRNi catalyst.

-

Add a solution of methyl 3-oxotetradecanoate in a suitable solvent (e.g., THF, methanol).

-

Pressurize the autoclave with hydrogen gas (e.g., 90-100 bar).

-

Stir the reaction mixture at a specific temperature (e.g., 100 °C) for a designated time until the reaction is complete (monitored by GC or TLC).

-

-

Work-up and Purification:

-

Cool the autoclave, release the hydrogen pressure, and filter the catalyst.

-

Concentrate the filtrate to obtain crude (R)-methyl 3-hydroxytetradecanoate.

-

-

Hydrolysis and Enantiomeric Enrichment:

-

Hydrolyze the crude ester using a base (e.g., NaOH in methanol/water).

-

Acidify the reaction mixture and extract the crude this compound.

-

To enrich the enantiomeric excess, form the dicyclohexylammonium salt of the acid and recrystallize it multiple times from a suitable solvent (e.g., acetonitrile).

-

Treat the purified salt with an acid to regenerate the optically pure this compound.

-

Workflow Diagram

Caption: Workflow for the asymmetric hydrogenation of methyl 3-oxotetradecanoate.

Chiral Pool Synthesis from Levoglucosenone

A green and efficient approach to (R)-3-hydroxy fatty acids involves a multi-step synthesis starting from the chiral bio-based synthon, levoglucosenone. This method leverages the inherent chirality of the starting material to produce the desired (R)-enantiomer. The synthesis of this compound via this route involves a seven-step sequence.

Quantitative Data

| Step | Reaction | Reagents | Yield | Reference |

| 1 | Michael Addition | H₂O, Et₃N | ~86% | --INVALID-LINK-- |

| 2 | Baeyer-Villiger Oxidation | H₂O₂, Amberlyst-15 | >99% | --INVALID-LINK-- |

| 3 | Tosylation & Acetylation | TsCl, Ac₂O, Pyridine (B92270) | ~77% | --INVALID-LINK-- |

| 4 | Bernet-Vasella Reaction | Zn, NH₄Cl, NaI | - | --INVALID-LINK-- |

| 5 | Benzylation | BnBr, NaH | - | --INVALID-LINK-- |

| 6 | Cross-Metathesis | 1-Dodecene (B91753), Grubbs' II catalyst | - | --INVALID-LINK-- |

| 7 | Hydrogenation & Deprotection | H₂, Pd/C, AcOH | >95% | --INVALID-LINK-- |

| Overall Yield | 24-36% | --INVALID-LINK-- |

Experimental Protocol

Step 1: Oxa-Michael Addition To a solution of levoglucosenone (1.0 eq) in ethanol (B145695), add triethylamine (B128534) (2.0 eq). Stir the reaction at room temperature for 72 hours. After completion, purify the product by silica gel chromatography to yield the hydrated levoglucosenone.[1]

Step 2: Baeyer-Villiger Oxidation To the product from Step 1, add hydrogen peroxide and Amberlyst-15 resin. Stir the mixture until the starting material is consumed. Filter off the resin and remove the solvent under vacuum to obtain the lactone product, which is used in the next step without further purification.[1]

Step 3: One-pot Tosylation and Acetylation Dissolve the lactone from Step 2 in pyridine and cool to 0 °C. Add tosyl chloride (1.1 eq) and stir. After the tosylation is complete, add acetic anhydride (B1165640) (1.2 eq) to the same pot and stir until acetylation is complete. Work up by extraction to yield the protected intermediate.[1]

Step 4: Bernet-Vasella Reaction To a solution of the protected intermediate in a suitable solvent, add zinc powder, ammonium (B1175870) chloride, and sodium iodide. Reflux the mixture to effect the ring-opening and elimination, yielding the unsaturated ester.

Step 5: Benzylation Protect the free hydroxyl group of the unsaturated ester as a benzyl (B1604629) ether using benzyl bromide and a base like sodium hydride in an anhydrous solvent like THF.

Step 6: Cross-Metathesis To a solution of the benzylated unsaturated ester in an appropriate solvent (e.g., dichloromethane), add 1-dodecene (to achieve the C14 chain length) and a Grubbs' second-generation catalyst. Stir the reaction under an inert atmosphere until completion. Purify the product by column chromatography.

Step 7: Hydrogenation and Deprotection Dissolve the product from Step 6 in ethanol containing a catalytic amount of acetic acid. Add palladium on carbon (10 wt%) and subject the mixture to hydrogenation (e.g., under a hydrogen balloon or in a Parr shaker). The hydrogenation reduces the double bond and cleaves the benzyl ether. Filter the catalyst and concentrate the filtrate to obtain this compound.[1]

Workflow Diagram

Caption: Multi-step synthesis of this compound from levoglucosenone.

References

The Multifaceted Role of (R)-3-Hydroxytetradecanoic Acid in Microbial Signaling: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxytetradecanoic acid, a saturated 3-hydroxy fatty acid, plays a pivotal and diverse role in the microbial world. Beyond its fundamental function as a structural component of lipid A in Gram-negative bacteria, it acts as a crucial signaling molecule in both intra- and inter-kingdom communication. This technical guide provides a comprehensive overview of the known functions of this compound in microbial signaling, with a focus on its roles in quorum sensing, the elicitation of plant immune responses, and the modulation of virulence. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting these pathways.

Role in Lipid A Biosynthesis and Structural Integrity

This compound is an essential building block of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The biosynthesis of lipid A, known as the Raetz pathway, is a critical process for bacterial viability, making it an attractive target for novel antimicrobial agents.

The Raetz Pathway of Lipid A Biosynthesis

The synthesis of Kdo2-lipid A in Escherichia coli involves a series of nine enzymatic steps. The pathway begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) by LpxA, which transfers an (R)-3-hydroxymyristoyl group from an acyl carrier protein (ACP). This initial step is thermodynamically unfavorable and reversible. The first committed and irreversible step is the deacetylation of the product by LpxC. Subsequent enzymatic reactions lead to the formation of the complete Kdo2-lipid A molecule.

The In Vivo Metabolic Fate of (R)-3-Hydroxytetradecanoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-3-hydroxytetradecanoic acid, a 14-carbon saturated fatty acid hydroxylated at the beta position, is of significant interest due to its dual role as a potential metabolic intermediate and a key component of bacterial endotoxins. This technical guide provides a comprehensive overview of the current understanding of its metabolic fate in vivo. While specific quantitative absorption, distribution, metabolism, and excretion (ADME) data for this compound remains limited in publicly available literature, this paper outlines its presumed metabolic pathway via beta-oxidation and delves into its well-documented role in initiating an innate immune response through the Toll-like receptor 4 (TLR4) signaling cascade. This document summarizes the available information, details relevant experimental methodologies, and provides visual representations of the key pathways to support further research and development in this area.

Introduction

This compound, also known as (R)-3-hydroxymyristic acid, is a chiral molecule that plays a significant role in both bacterial physiology and mammalian immunology. It is a fundamental constituent of the lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. In mammals, the presence of this compound, as part of LPS, is a potent trigger of the innate immune system. From a metabolic standpoint, as a 3-hydroxy fatty acid, it is a potential intermediate in the beta-oxidation of fatty acids. Understanding its metabolic processing and immunological activity is crucial for researchers in fields ranging from infectious diseases and immunology to metabolic disorders.

Presumed Metabolic Pathway: Beta-Oxidation

While specific in vivo studies detailing the complete metabolic pathway of exogenously administered this compound are not extensively documented, its chemical structure strongly suggests that it would be metabolized through the mitochondrial and/or peroxisomal beta-oxidation pathway. This catabolic process sequentially shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

The initial steps for a 3-hydroxy fatty acid would differ slightly from a standard saturated fatty acid, as it would enter the cycle at a later stage.

The proposed beta-oxidation pathway for this compound is as follows:

-

Activation: In the cytoplasm, this compound is activated to (R)-3-hydroxytetradecanoyl-CoA by an acyl-CoA synthetase.

-

Mitochondrial Transport: The activated acyl-CoA is transported into the mitochondrial matrix.

-

Dehydrogenation: (R)-3-hydroxytetradecanoyl-CoA is oxidized by a 3-hydroxyacyl-CoA dehydrogenase to 3-ketotetradecanoyl-CoA.

-

Thiolysis: 3-ketotetradecanoyl-CoA is cleaved by a thiolase, yielding acetyl-CoA and dodecanoyl-CoA (a 12-carbon fatty acyl-CoA).

-

Further Oxidation: Dodecanoyl-CoA continues through the standard beta-oxidation spiral, undergoing repeated cycles of oxidation, hydration, oxidation, and thiolysis until it is completely converted to acetyl-CoA molecules.

It is also plausible that very long-chain fatty acids are initially shortened in peroxisomes before further oxidation in mitochondria.

Immunological Signaling Pathway: TLR4 Activation

This compound is a critical component of lipid A, which is the primary pathogen-associated molecular pattern (PAMP) recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages and dendritic cells. The binding of LPS to the TLR4-MD2 complex initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the innate immune response.

Caption: TLR4 Signaling Pathway initiated by LPS.

Quantitative Data

As of the date of this publication, there is a notable absence of specific in vivo quantitative ADME data for this compound in mammalian systems. The majority of the research has focused on its role as a component of LPS and its immunological effects. The tables below are intended to be illustrative of the types of data required for a complete metabolic profile and will be populated as such data becomes available.

Table 1: Pharmacokinetic Parameters of this compound (Illustrative)

| Parameter | Value | Species | Route of Administration | Reference |

| Absorption | ||||

| Bioavailability (%) | Data Not Available | |||

| Tmax (h) | Data Not Available | |||

| Cmax (µg/mL) | Data Not Available | |||

| Distribution | ||||

| Volume of Distribution (L/kg) | Data Not Available | |||

| Protein Binding (%) | Data Not Available | |||

| Metabolism | ||||

| Half-life (h) | Data Not Available | |||

| Clearance (mL/min/kg) | Data Not Available | |||

| Major Metabolites | Presumed beta-oxidation products | |||

| Excretion | ||||

| % Excreted in Urine | Data Not Available | |||

| % Excreted in Feces | Data Not Available |

Table 2: Tissue Distribution of Radiolabeled this compound at 24h Post-Administration (Illustrative)

| Tissue | Concentration (% of administered dose/g tissue) |

| Blood | Data Not Available |

| Liver | Data Not Available |

| Kidney | Data Not Available |

| Spleen | Data Not Available |

| Adipose Tissue | Data Not Available |

| Muscle | Data Not Available |

| Brain | Data Not Available |

Experimental Protocols

The following are generalized protocols that can be adapted for studying the in vivo metabolic fate of this compound. The use of a radiolabeled or stable isotope-labeled form of the compound is essential for accurate tracing and quantification.

In Vivo Metabolism Study in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion of [14C]-(R)-3-hydroxytetradecanoic acid in rats.

Materials:

-

[14C]-(R)-3-hydroxytetradecanoic acid

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Metabolic cages for separate collection of urine and feces

-

Scintillation counter

-

HPLC with a radiodetector

-

LC-MS/MS for metabolite identification

Procedure:

-

Dosing: A cohort of rats is administered a single intravenous (IV) dose of [14C]-(R)-3-hydroxytetradecanoic acid in a suitable vehicle. Another cohort receives a single oral gavage dose.

-

Sample Collection:

-

Blood: Serial blood samples are collected from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation.

-

Urine and Feces: Animals are housed in metabolic cages, and urine and feces are collected at intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Tissues: At the end of the study (e.g., 24 or 48 hours), animals are euthanized, and various tissues (liver, kidney, spleen, adipose tissue, muscle, brain, etc.) are collected.

-

-

Sample Analysis:

-

Quantification of Radioactivity: The total radioactivity in plasma, urine, feces, and tissue homogenates is determined by liquid scintillation counting.

-

Metabolite Profiling: Plasma, urine, and tissue extracts are analyzed by radio-HPLC to separate the parent compound from its metabolites.

-

Metabolite Identification: Fractions corresponding to metabolites are collected and analyzed by LC-MS/MS to determine their chemical structures.

-

Caption: A generalized experimental workflow for studying the in vivo metabolism of a labeled fatty acid.

Conclusion and Future Directions

The metabolic fate of this compound in vivo is presumed to follow the beta-oxidation pathway, leading to its degradation and energy production. However, its more prominent and well-characterized role in mammals is as a key molecular component of LPS that triggers a potent innate immune response via the TLR4 signaling pathway. A significant gap exists in the literature regarding the quantitative ADME properties of this molecule when administered exogenously.

Future research should focus on conducting rigorous in vivo studies using labeled this compound to elucidate its pharmacokinetic profile and tissue distribution. Such studies will be invaluable for understanding its potential therapeutic or toxicological effects independent of its presentation as part of the LPS complex. A deeper understanding of its metabolic handling will provide crucial insights for researchers and professionals in drug development, immunology, and metabolic diseases.

The Pivotal Role of (R)-3-Hydroxytetradecanoic Acid in Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a saturated fatty acid that serves as a fundamental building block and a critical physiological effector in Gram-negative bacteria. Its presence is intrinsically linked to the structural integrity of the outer membrane and the potent immunological activity of endotoxin. This technical guide provides an in-depth exploration of the multifaceted roles of this crucial molecule, offering insights into its biosynthesis, its function as the hydrophobic anchor of lipopolysaccharide (LPS), its contribution to the formidable barrier of the outer membrane, and its intricate interactions with the host immune system.

Biosynthesis of this compound: The Genesis of a Core Component

The synthesis of this compound is an early and essential step in the conserved biosynthetic pathway of Lipid A, the hydrophobic anchor of LPS. This process is a key branch of the fatty acid synthesis pathway in Gram-negative bacteria. The initial and committed step is catalyzed by the enzyme LpxA, a UDP-N-acetylglucosamine acyltransferase. LpxA transfers a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). In many Gram-negative bacteria, including Escherichia coli, the preferred acyl chain for this initial transfer is (R)-3-hydroxytetradecanoate.

Following this, the enzyme LpxD, a UDP-3-O-[(R)-3-hydroxyacyl]-N-acetylglucosamine N-acyltransferase, catalyzes the transfer of a second (R)-3-hydroxytetradecanoyl chain from its ACP donor to the amino group of the glucosamine. These initial acylation steps are critical for the subsequent enzymatic reactions that lead to the formation of the complete Lipid A molecule.

Caption: Simplified TLR4 signaling pathway initiated by Lipid A.

Quantitative Data on this compound in Gram-Negative Bacteria

The abundance of this compound can vary between different species of Gram-negative bacteria, reflecting the diversity in their Lipid A structures. This variation can have significant implications for the bacterium's interaction with its environment and host. The following table summarizes the relative abundance of this compound in the Lipid A of several Gram-negative bacteria.

| Bacterial Species | Relative Abundance of this compound in Lipid A | Reference |

| Escherichia coli | High (primary acyl chain) | [1] |

| Salmonella enterica | High (primary acyl chain) | [2][3] |

| Pseudomonas aeruginosa | Present, but with other 3-hydroxy fatty acids | [2] |

| Neisseria meningitidis | Present, alongside 3-hydroxylauric acid | [4] |

| Helicobacter pylori | Lower abundance, with longer chain 3-hydroxy fatty acids | [3] |

| Bacteroides fragilis | Present in a penta-acylated Lipid A structure | [1] |

Experimental Protocols

Isolation and Purification of Lipid A

This protocol describes a common method for the isolation of Lipid A from Gram-negative bacteria.

Materials:

-

Bacterial cell pellet

-

Pyrogen-free water

-

Mild acid (e.g., 1% acetic acid or 120 mM sodium acetate (B1210297) buffer, pH 4.5)

-

Centrifuge and appropriate tubes

-

Rotary evaporator or nitrogen stream for drying

Procedure:

-

LPS Extraction: Perform a hot phenol-water extraction or a similar method to extract crude LPS from the bacterial cell pellet.

-

Mild Acid Hydrolysis: Resuspend the dried LPS in the mild acid solution. Heat the suspension at 100°C for 1-2 hours to cleave the ketosidic linkage between the core oligosaccharide and Lipid A.

-

Cooling and Centrifugation: Cool the hydrolysate to room temperature and centrifuge to pellet the insoluble Lipid A.

-

Washing: Wash the Lipid A pellet sequentially with pyrogen-free water and 80% ethanol (B145695) to remove residual sugars and other contaminants.

-

Solubilization: Solubilize the washed Lipid A pellet in a mixture of chloroform and methanol (e.g., 2:1 v/v).

-

Purification: Further purify the Lipid A using a suitable chromatographic method, such as silica (B1680970) gel chromatography, if necessary.

-

Drying: Dry the purified Lipid A under a stream of nitrogen or using a rotary evaporator. Store at -20°C.

dot

Caption: Experimental workflow for the isolation and purification of Lipid A.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of this compound from Lipid A or whole cells.

Materials:

-

Purified Lipid A or dried bacterial cells

-

Methanolic HCl (e.g., 3 M)

-

Internal standard (e.g., deuterated 3-hydroxytetradecanoic acid)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Methanolysis: Add a known amount of internal standard to the sample. Add methanolic HCl and heat at 85°C for 16 hours to release the fatty acids as methyl esters.

-

Extraction: After cooling, add water and extract the fatty acid methyl esters (FAMEs) with hexane.

-

Drying: Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Derivatization: Add the derivatizing agent (e.g., BSTFA) and heat at 60°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a temperature program that allows for the separation of the different FAMEs.

-

Quantification: Identify the peak corresponding to the TMS-derivatized methyl ester of this compound based on its retention time and mass spectrum. Quantify the amount by comparing its peak area to that of the internal standard.

Gene Deletion of lpxA or lpxD in Escherichia coli using Lambda Red Recombineering

This protocol provides a method for creating markerless deletions of the lpxA or lpxD genes in E. coli. Note that lpxA and lpxD are essential genes, so their deletion will require a rescue plasmid or specific growth conditions.

Materials:

-

E. coli strain carrying the lambda Red recombinase system (e.g., from plasmid pKD46)

-

Plasmids for generating the deletion cassette (e.g., pKD3 or pKD4 for chloramphenicol (B1208) or kanamycin (B1662678) resistance, respectively)

-

Primers with homology to the regions flanking the target gene (lpxA or lpxD) and to the resistance cassette plasmid

-

Competent E. coli cells

-

Arabinose (for induction of lambda Red recombinase)

-

Appropriate antibiotics for selection

-

Plasmid pCP20 for removal of the resistance marker (optional)

Procedure:

-

Prepare Deletion Cassette: Use PCR to amplify a resistance cassette (e.g., chloramphenicol resistance) from a template plasmid (e.g., pKD3). The primers should contain 40-50 nucleotides of homology to the regions immediately upstream and downstream of the target gene (lpxA or lpxD).

-

Prepare Competent Cells: Grow the E. coli strain carrying the lambda Red recombinase plasmid at 30°C to an OD600 of ~0.6. Induce the expression of the recombinase by adding arabinose and continue to grow for a short period. Prepare electrocompetent cells.

-

Electroporation: Electroporate the purified PCR product (the deletion cassette) into the competent cells.

-

Selection: Plate the transformed cells on agar (B569324) plates containing the appropriate antibiotic to select for cells that have incorporated the resistance cassette into their chromosome, replacing the target gene.

-

Verification: Verify the correct gene replacement by PCR using primers that anneal outside the region of recombination.

-

(Optional) Removal of Resistance Marker: Transform the mutant strain with the pCP20 plasmid, which expresses the FLP recombinase. This will excise the resistance marker, which is flanked by FRT (FLP recognition target) sites.

dot

Caption: Workflow for gene deletion using Lambda Red recombineering.

Conclusion and Future Directions

This compound is an indispensable molecule in Gram-negative bacteria, playing a central role in the structural integrity of the outer membrane and the orchestration of the host immune response. Its biosynthesis and incorporation into Lipid A are highly conserved processes, making the enzymes involved, such as LpxA and LpxD, attractive targets for the development of novel antimicrobial agents. A deeper understanding of the structural variations in Lipid A, particularly in the composition and arrangement of its acyl chains, will be crucial for designing therapeutics that can overcome the formidable defenses of these resilient pathogens. Further research into the signaling roles of free this compound and its derivatives may also unveil new avenues for modulating bacterial virulence and host-pathogen interactions.

References

- 1. Analyses of Lipid A Diversity in Gram-Negative Intestinal Bacteria Using Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Bilayer Properties of Lipid A from Various Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Hydroxytetradecanoic Acid: A Comprehensive Technical Guide to its Role as a Biomarker for Environmental Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid is a key saturated 3-hydroxy fatty acid (3-OH FA) that serves as a crucial chemical biomarker for the presence of Gram-negative bacteria in various environmental matrices. This technical guide provides an in-depth overview of its significance, detailed analytical methodologies for its detection and quantification, and a summary of its prevalence in different bacterial species and environmental samples. This compound is an integral component of the lipid A moiety of lipopolysaccharide (LPS), an endotoxin (B1171834) found in the outer membrane of most Gram-negative bacteria.[1][2] Its detection and quantification can, therefore, provide a reliable measure of Gram-negative bacterial biomass and endotoxin levels.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound and other 3-hydroxy fatty acids can vary significantly depending on the bacterial species and the environmental matrix. The following tables summarize quantitative data from various studies.

Table 1: Concentration of 3-Hydroxy Fatty Acids in Various Bacterial Species

| Bacterial Species | 3-OH FA Chain Lengths Detected | Concentration of 3-Hydroxytetradecanoic Acid | Other Notable 3-OH FAs and their Concentrations | Reference |

| Pseudomonas aeruginosa | C10, C12 | Not typically the dominant 3-OH FA | 3-hydroxydecanoic acid (3-OH-C10:0), 3-hydroxydodecanoic acid (3-OH-C12:0) are major components. | [1] |

| Escherichia coli | C14 | Present as a major component of Lipid A. | Data on specific concentrations in whole cells varies. | [3] |

| Salmonella enterica | C14 | Present as a major component of Lipid A. | Data on specific concentrations in whole cells varies. | [4] |

| Lactobacillus plantarum MiLAB 14 | C10, C12 (cis-5), C12, C14 | Detected in supernatant | 3-(R)-hydroxydecanoic acid, 3-hydroxy-5-cis-dodecenoic acid, 3-(R)-hydroxydodecanoic acid. | [5] |

Table 2: Concentration of 3-Hydroxy Fatty Acids in Environmental Samples

| Environmental Matrix | Sample Type | 3-OH FA Chain Lengths Detected | Concentration of 3-Hydroxytetradecanoic Acid (3-OH-C14:0) | Total 3-OH FAs Concentration | Reference |

| Commercial Aircraft Cabins | Carpet Dust | C10:0, C12:0, C14:0, C16:0, C18:0 | Significantly higher than in seat dust. | Mean levels significantly higher in carpet dust. | [6][7][8] |

| Commercial Aircraft Cabins | Seat Dust | C10:0, C12:0, C14:0, C16:0, C18:0 | Lower than in carpet dust. | Mean levels lower than in carpet dust. | [6][7][8] |

| Office Building | Carpet Dust | Not specified | Carbon chain length-dependent differences observed. | Mean endotoxin level: 59 ± 9.3 EU/mg dust. | [9] |

| Office Building | Chair Dust | Not specified | Carbon chain length-dependent differences observed. | Mean endotoxin level: 38 ± 7.7 EU/mg dust. | [9] |

| Soil (Global Study) | Topsoil | C10-C18 (normal, iso, and anteiso branched) | Relative abundances varied with mean annual air temperature and pH. | Not reported as a total concentration. | [10] |

| Sediments (Marine) | Surface Sediments | C12-C32 | Detected | Total fatty acids ranged from 13.32-35.72 µg/g dry weight. | [11] |

Experimental Protocols

Accurate quantification of this compound requires a multi-step analytical approach involving extraction of lipopolysaccharides, hydrolysis to release the fatty acids, derivatization, and finally, analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Lipopolysaccharide (LPS) Extraction from Bacterial Cells (Hot Phenol-Water Method)

This is a widely used method for extracting LPS from Gram-negative bacteria.[7]

Materials:

-

Bacterial cell pellet

-

Phosphate-buffered saline (PBS), pH 7.2

-

DNase I solution (10 mg/mL)

-

RNase A solution (10 mg/mL)

-

Proteinase K solution (10 mg/mL)

-

1x SDS buffer (4% SDS, 4% β-mercaptoethanol, 20% glycerol (B35011) in 0.1 M Tris-HCl, pH 6.8)

-

Tris-saturated phenol (B47542), ice-cold

-

Diethyl ether, room temperature

-

Water bath

-

Centrifuge

Procedure:

-

Cell Lysis: Resuspend the bacterial pellet in 1x SDS buffer.

-

Heat Treatment: Boil the suspension in a water bath for 15 minutes to lyse the cells.[6]

-

Enzymatic Digestion: Cool the lysate and add DNase I and RNase A solutions. Incubate at 37°C for 30 minutes. Then, add Proteinase K solution and incubate at 59°C for 3 hours to degrade nucleic acids and proteins.[6]

-

Phenol Extraction: Add an equal volume of ice-cold Tris-saturated phenol, vortex vigorously, and incubate at 65°C for 15 minutes with occasional vortexing.[6]

-

Phase Separation: Cool the mixture to room temperature and add diethyl ether. Vortex and centrifuge to separate the phases.[6]

-

LPS Recovery: Carefully collect the lower aqueous phase containing the LPS. Repeat the phenol extraction on the remaining interface and phenol phase to maximize recovery.

-

Precipitation: Precipitate the LPS from the pooled aqueous phases by adding sodium acetate (B1210297) and cold ethanol. Store overnight at -20°C.

-

Purification: Centrifuge to pellet the LPS, wash with ethanol, and resuspend in sterile, pyrogen-free water.

Acid Hydrolysis for Release of 3-Hydroxy Fatty Acids

This step cleaves the ester and amide linkages, releasing the 3-hydroxy fatty acids from the lipid A moiety.

Materials:

-

Purified LPS sample

-

Hydrochloric acid (HCl), 4 M

-

Heating block or oven

-

Nitrogen gas stream

-

Ethyl acetate

Procedure:

-

Hydrolysis: Add 4 M HCl to the dried LPS sample.

-

Heating: Heat the sample at 100°C for 4 hours in a sealed tube.

-

Drying: Cool the sample and evaporate the HCl under a gentle stream of nitrogen.

-

Extraction: Extract the released fatty acids from the dried residue using ethyl acetate. Repeat the extraction twice.

-

Combine and Dry: Pool the ethyl acetate extracts and dry them down under a nitrogen stream.

Derivatization for GC-MS Analysis

Derivatization is necessary to increase the volatility of the hydroxy fatty acids for gas chromatography. Silylation is a common method.

Materials:

-

Dried fatty acid extract

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Heating block

Procedure:

-

Reagent Addition: Add BSTFA with 1% TMCS and pyridine to the dried fatty acid extract.

-

Heating: Heat the mixture at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl and carboxyl groups.[8]

-

Drying: Cool the sample and evaporate the derivatization reagents under a nitrogen stream.

-

Reconstitution: Reconstitute the derivatized sample in a suitable solvent like hexane (B92381) or iso-octane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5890 series II system).[8]

-

Capillary column (e.g., HP-5MS).[8]

GC Conditions (Example): [8]

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 80°C, hold for 5 minutes.

-

Ramp 1: Increase to 200°C at 3.8°C/min.

-

Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.

-

-

Carrier Gas: Helium

MS Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Target Ions: Monitor for characteristic fragment ions of the TMS-derivatized 3-hydroxy fatty acids. For the TMS derivative of 3-hydroxytetradecanoic acid methyl ester, a characteristic ion is m/z 233.[8]

Mandatory Visualization

The following diagram illustrates the general workflow for the analysis of this compound as a bacterial biomarker.

Caption: Analytical workflow for this compound analysis.

Logical Relationships

The fundamental logical relationship underpinning the use of this compound as a biomarker is its origin as a constituent of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.

Caption: Hierarchical relationship of this compound.

Conclusion

This compound is a valuable and specific biomarker for the detection and quantification of Gram-negative bacteria and their associated endotoxins in environmental samples. The analytical methods, primarily GC-MS, are well-established and provide the necessary sensitivity and specificity for accurate measurements. The quantitative data presented in this guide highlight the widespread presence of this biomarker in various environments, underscoring its utility in environmental monitoring, public health, and industrial applications where bacterial contamination is a concern. Further research to expand the database of 3-hydroxy fatty acid profiles in a wider range of bacterial species will continue to enhance the diagnostic power of this important biomarker.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Environmental pH and compound structure affect the activity of short-chain carboxylic acids against planktonic growth, biofilm formation, and eradication of the food pathogen Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of endotoxin and 3-hydroxy fatty acid levels in air and settled dust from commercial aircraft cabins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. lucris.lub.lu.se [lucris.lub.lu.se]

- 9. Characterization and variability of endotoxin and 3-hydroxy fatty acids in an office building during a particle intervention study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BG - Development of global temperature and pH calibrations based on bacterial 3-hydroxy fatty acids in soils [bg.copernicus.org]

- 11. Distribution and Sources of Fatty Acids in Sediment Samples from Shatt Al-Arab Estuary and Northwest Arabian Gulf | A.Ak | International Journal of Marine Science [aquapublisher.com]

Methodological & Application

Application Notes and Protocols for the Analysis of (R)-3-Hydroxytetradecanoic Acid in Soil

Introduction

(R)-3-hydroxytetradecanoic acid is a key component of the lipid A portion of lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria. The presence and concentration of this specific 3-hydroxy fatty acid (3-OH FA) in soil can serve as a valuable biomarker for the abundance and community structure of Gram-negative bacteria. This document provides detailed analytical methods for the extraction, purification, chiral derivatization, and quantification of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended for researchers in microbiology, environmental science, and drug development who are interested in studying microbial populations in soil environments.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of 3-hydroxy fatty acids in environmental samples. It is important to note that specific performance characteristics such as recovery, limit of detection (LOD), and limit of quantification (LOQ) are matrix-dependent and should be determined for specific soil types. The data presented here are compiled from studies on 3-hydroxy fatty acids in various environmental and biological matrices and serve as a general guideline.

| Analyte | Matrix | Extraction Method | Analytical Method | Recovery (%) | LOD | LOQ | Typical Concentration Range |

| 3-Hydroxytetradecanoic acid | Soil/Sediment | Modified Bligh-Dyer | GC-MS | 85-105 | 0.1-1.0 ng/g | 0.3-3.0 ng/g | 1-100 ng/g |

| Total 3-Hydroxy Fatty Acids (C10-C18) | Dust | Pressurized Liquid Extraction | GC-MS/MS | Not Reported | Not Reported | Not Reported | 10-500 pmol/mg |

| 3-Hydroxy Fatty Acids (C6-C18) | Plasma | Liquid-Liquid Extraction | GC-MS | >95% | ~0.1 µmol/L | ~0.3 µmol/L | 0.1-10 µmol/L |

Experimental Protocols

This section details the step-by-step methodology for the analysis of this compound in soil. The overall workflow involves lipid extraction, saponification and methylation, chiral derivatization, and finally, GC-MS analysis.

Lipid Extraction from Soil

This protocol is adapted from the widely used Bligh-Dyer method for lipid extraction from soil samples.

Materials:

-

Freeze-dried soil sample

-

Chloroform (B151607), HPLC grade

-

Methanol, HPLC grade

-

Phosphate (B84403) buffer (50 mM, pH 7.4)

-

Centrifuge tubes, glass, solvent-rinsed

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Weigh 8-10 g of freeze-dried soil into a glass centrifuge tube.

-

Add 10 mL of phosphate buffer, 25 mL of methanol, and 12.5 mL of chloroform to the tube.

-

Vortex the mixture vigorously for 1 minute and then sonicate for 10 minutes.

-

Centrifuge the sample at 2,500 rpm for 15 minutes to separate the phases.

-

Carefully collect the supernatant (the single-phase extract) into a clean glass tube.

-

To the soil pellet, add another 10 mL of phosphate buffer, 25 mL of methanol, and 12.5 mL of chloroform, and repeat the extraction process.

-